molecular formula C13H17NO B14299824 2-Methyl-N-phenylhex-5-enamide CAS No. 114662-84-9

2-Methyl-N-phenylhex-5-enamide

Cat. No.: B14299824
CAS No.: 114662-84-9
M. Wt: 203.28 g/mol
InChI Key: OYKDGPHGANWZMH-UHFFFAOYSA-N
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Description

2-Methyl-N-phenylhex-5-enamide is an organic compound with the molecular formula C₁₃H₁₇NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom. This compound is known for its unique structure, which includes a phenyl group attached to the nitrogen atom and a hex-5-enamide chain with a methyl substitution at the second position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-phenylhex-5-enamide can be achieved through various methods. One common approach involves the reaction of 2-methylhex-5-enoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, leading to the formation of the desired amide .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, electrosynthesis methods have been explored for the preparation of amides, offering a greener and more sustainable approach .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-phenylhex-5-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-N-phenylhex-5-enamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methyl-N-phenylhex-5-enamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    N-phenylhex-5-enamide: Similar structure but lacks the methyl substitution at the second position.

    2-Methyl-N-phenylpent-4-enamide: Similar structure but with a shorter carbon chain.

    2-Methyl-N-phenylhept-6-enamide: Similar structure but with a longer carbon chain

Uniqueness

2-Methyl-N-phenylhex-5-enamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the methyl group at the second position can affect the compound’s steric and electronic properties, distinguishing it from other similar amides .

Properties

CAS No.

114662-84-9

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-methyl-N-phenylhex-5-enamide

InChI

InChI=1S/C13H17NO/c1-3-4-8-11(2)13(15)14-12-9-6-5-7-10-12/h3,5-7,9-11H,1,4,8H2,2H3,(H,14,15)

InChI Key

OYKDGPHGANWZMH-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)C(=O)NC1=CC=CC=C1

Origin of Product

United States

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